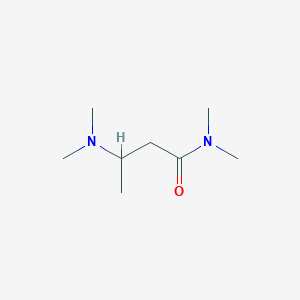

3-(Dimethylamino)-N,N-dimethylbutanamide

Description

Contextual Significance of Amide Scaffolds in Organic Synthesis

The amide functional group is a cornerstone of organic chemistry and biochemistry, most notably forming the peptide bonds that link amino acids into proteins. nih.govnih.gov Amide scaffolds are prevalent in a vast array of pharmaceuticals, natural products, and polymers. Their stability and capacity for hydrogen bonding contribute significantly to the structural integrity and biological activity of many molecules. nih.gov In medicinal chemistry, the amide group is considered a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.net The synthesis of amides is a fundamental transformation in organic chemistry, with numerous methods developed to create these robust linkages.

Role of Dialkylamino Functionalities in Chemical Structures

The dialkylamino group, a tertiary amine, plays a crucial role in modifying the properties of organic molecules. Alkylamino moieties are common in various drug classes, including antidepressants, antihistamines, and analgesics, where their basicity and polarity are often essential for drug action. nih.gov The incorporation of a dialkylamino group can influence a molecule's solubility, basicity, and binding affinity to biological targets. nih.gov In drug design, these groups can serve as intramolecular catalysts or increase water solubility, which are important pharmacokinetic properties. nih.gov Furthermore, the alkyl groups in N,N-dialkylamino moieties can play a role in the orientation of the molecule for optimal binding to its target receptor. nih.gov

Scope and Research Objectives for 3-(Dimethylamino)-N,N-dimethylbutanamide Investigations

Detailed research findings specifically for this compound are not widely available in the public scientific literature. However, the structure of this compound, featuring both an amide and a dialkylamino group, suggests potential areas for investigation. A key identifier for a specific stereoisomer of this compound is the CAS number for (3R)-3-(Dimethylamino)-N,N-dimethylbutanamide, which is 2059911-20-3.

Research objectives for a compound like this compound would likely focus on several key areas:

Synthesis and Characterization: Developing efficient synthetic routes to produce the compound and its stereoisomers. This would be followed by thorough characterization using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm its structure and purity.

Physicochemical Properties: Investigating properties such as solubility, pKa, and stability, which are crucial for understanding its behavior in different chemical and biological environments.

Pharmacological Screening: Given the prevalence of both amide and dialkylamino groups in bioactive molecules, this compound could be screened for various biological activities.

Catalytic Applications: The presence of a tertiary amine could allow it to function as a catalyst or a ligand in organic reactions.

Due to the limited specific data on this compound, the following table provides a summary of the known physical and chemical properties of the related, unsubstituted parent compound, N,N-Dimethylbutanamide, to provide context.

Table 1: Physicochemical Properties of N,N-Dimethylbutanamide

| Property | Value |

|---|---|

| Molecular Formula | C6H13NO |

| Molecular Weight | 115.17 g/mol |

| CAS Number | 760-79-2 |

| Boiling Point | 186 °C |

| Melting Point | -40 °C |

| Density | 0.9064 g/cm³ (at 25 °C) |

| Refractive Index | 1.4391 (at 25 °C) |

Data sourced from various chemical databases. nih.govchemister.ruchemsrc.com

Structure

3D Structure

Properties

CAS No. |

59748-41-3 |

|---|---|

Molecular Formula |

C8H18N2O |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

3-(dimethylamino)-N,N-dimethylbutanamide |

InChI |

InChI=1S/C8H18N2O/c1-7(9(2)3)6-8(11)10(4)5/h7H,6H2,1-5H3 |

InChI Key |

HFEJDORPCWHHEE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)N(C)C)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Dimethylamino N,n Dimethylbutanamide and Its Structural Analogues

Retrosynthetic Analysis of the 3-(Dimethylamino)-N,N-dimethylbutanamide Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. ias.ac.in It involves deconstructing a target molecule into simpler, commercially available precursors through a series of logical bond disconnections, which correspond to known and reliable chemical reactions. semanticscholar.orgicj-e.org

For this compound, two primary disconnections are considered logical for simplifying the structure:

Amide C-N Bond Disconnection: The most apparent disconnection is at the amide bond (C(O)-N). This break simplifies the target molecule into two key synthons: an acyl cation equivalent derived from 3-(dimethylamino)butanoic acid and a dimethylaminyl anion equivalent. In practice, this translates to two main forward synthetic strategies:

The reaction of a 3-(dimethylamino)butanoic acid precursor with dimethylamine (B145610), typically facilitated by a coupling agent. uni-kiel.de

The reaction of a more reactive 3-(dimethylamino)butanoyl chloride precursor with dimethylamine. semanticscholar.org

C3-N Bond Disconnection: An alternative disconnection breaks the bond between the third carbon of the butane (B89635) chain and its dimethylamino substituent. This approach suggests a precursor that already contains the N,N-dimethylbutanamide framework, but with a leaving group (e.g., a halide or sulfonate) or a carbonyl group at the C-3 position. The dimethylamino group is then introduced via nucleophilic substitution or reductive amination.

These retrosynthetic pathways form the basis for the specific synthetic strategies detailed in the subsequent sections.

Direct Amidation Strategies

Direct amidation strategies focus on the formation of the amide bond as a key step in the synthesis. This is the most common approach for preparing amides due to the prevalence of methods for coupling carboxylic acids and amines. encyclopedia.pub

The condensation reaction between a carboxylic acid, such as 3-(dimethylamino)butanoic acid, and an amine like dimethylamine is a fundamental method for amide synthesis. scbt.comsigmaaldrich.comyoutube.com However, the direct thermal reaction is often inefficient and requires high temperatures (above 160°C) to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. encyclopedia.pub To facilitate this transformation under milder conditions, activating agents are employed.

Modern amide synthesis heavily relies on coupling reagents that act as dehydrating agents or activators for the carboxylic acid. uni-kiel.de These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. nih.gov

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. nih.govresearchgate.net They react with the carboxylic acid to form a reactive O-acylisourea intermediate.

Onium Salts: Phosphonium reagents (e.g., BOP, PyBOP) and aminium/uronium reagents (e.g., HBTU, HATU) are highly efficient and lead to rapid amide bond formation with minimal side reactions. uni-kiel.depeptide.com

Often, additives are used in conjunction with these coupling agents to improve efficiency and suppress side reactions like racemization. uni-kiel.de Common additives include 1-hydroxybenzotriazole (B26582) (HOBt) and 4-(dimethylamino)pyridine (DMAP). nih.gov DMAP can serve as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate. nih.gov

The success of a coupling reaction is highly dependent on the optimization of various parameters to maximize product yield and purity. Key conditions that are typically fine-tuned include the choice of solvent, temperature, and the stoichiometry of reagents. Polar aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are commonly used to facilitate the reaction kinetics. nih.gov The reactions are often initiated at a reduced temperature (e.g., 0°C) to control the initial exothermic reaction before being allowed to proceed at room temperature. scispace.com A base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is frequently added to neutralize any acidic byproducts generated during the reaction, which is crucial for maintaining a favorable reaction pH. nih.gov

| Parameter | Condition/Reagent | Purpose | Citation |

|---|---|---|---|

| Carboxylic Acid Precursor | 3-(Dimethylamino)butanoic acid | Provides the acyl backbone of the target molecule. | scbt.comsigmaaldrich.com |

| Amine | Dimethylamine (or its hydrochloride salt) | Source of the amide nitrogen and its substituents. | |

| Coupling Agent | EDC, DCC, HATU, HBTU | Activates the carboxylic acid for nucleophilic attack. | nih.govpeptide.com |

| Additive | HOBt, DMAP | Catalyzes the reaction and suppresses side reactions. | nih.gov |

| Solvent | DCM, THF, DMF | Provides a medium for the reaction; typically polar and aprotic. | nih.gov |

| Base | Triethylamine (Et₃N), DIPEA | Neutralizes acidic byproducts (e.g., HCl from EDC.HCl). | nih.gov |

| Temperature | 0°C to Room Temperature | Controls reaction rate and minimizes side product formation. | scispace.com |

An alternative to using coupling agents involves a two-step process where the carboxylic acid is first converted into a more reactive acyl chloride. ias.ac.in This transformation is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. orgsyn.orggoogle.com The resulting 3-(dimethylamino)butanoyl chloride is a highly electrophilic species.

This activated intermediate is then reacted directly with dimethylamine. khanacademy.org The reaction is typically rapid and high-yielding, often proceeding at low temperatures. A stoichiometric amount of a non-nucleophilic base is usually required to scavenge the hydrogen chloride (HCl) that is produced as a byproduct of the amidation step. khanacademy.org

Coupling Reactions of Carboxylic Acid Precursors with Dimethylamine

Introduction of the Dimethylamino Moiety

Following an alternative retrosynthetic pathway, the dimethylamino group at the C-3 position can be introduced after the formation of the butanamide core. This strategy requires a precursor such as 3-halo-N,N-dimethylbutanamide or 3-oxo-N,N-dimethylbutanamide.

One common method is nucleophilic substitution, where a suitable precursor bearing a good leaving group at the 3-position (e.g., bromide or iodide) is treated with an excess of dimethylamine. The dimethylamine acts as a nucleophile, displacing the leaving group to form the desired product.

Another powerful technique is reductive amination. This process would begin with 3-oxo-N,N-dimethylbutanamide. The ketone is first reacted with dimethylamine to form an intermediate enamine or iminium ion. This intermediate is then reduced in situ by a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the final this compound. scispace.com

Mannich Reaction Approaches

The Mannich reaction is a powerful tool in organic synthesis for the aminoalkylation of an acidic proton located in the α-position of a carbonyl compound. rsc.orgadichemistry.comoarjbp.com This three-component condensation reaction typically involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. oarjbp.comnih.gov The product, a β-aminocarbonyl compound, is known as a Mannich base. nih.gov

In the context of synthesizing this compound, a plausible Mannich-type approach would involve the reaction of N,N-dimethylacetamide (as the active hydrogen compound), formaldehyde (B43269), and dimethylamine. The reaction proceeds through the initial formation of an iminium ion from formaldehyde and dimethylamine, which then acts as an electrophile and reacts with the enolate of N,N-dimethylacetamide.

| Role in Reaction | Compound | Structure |

|---|---|---|

| Active Hydrogen Compound | N,N-Dimethylacetamide | CH₃CON(CH₃)₂ |

| Aldehyde | Formaldehyde | CH₂O |

| Amine | Dimethylamine | (CH₃)₂NH |

| Product (Mannich Base) | This compound | (CH₃)₂NCH(CH₃)CH₂CON(CH₃)₂ |

Alkylation of Amine Precursors

Another viable synthetic route to this compound involves the alkylation of a suitable amine precursor. This method relies on the nucleophilic character of the amine to displace a leaving group on an alkylating agent. A logical precursor for this synthesis would be 3-amino-N,N-dimethylbutanamide. The dimethylamino group could then be introduced via N,N-dimethylation.

Common methylating agents for such transformations include methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). The reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction and to deprotonate the amine, thereby increasing its nucleophilicity.

A general representation of this two-step approach would be:

Synthesis of the precursor 3-amino-N,N-dimethylbutanamide. This could potentially be achieved through various amidation methods starting from 3-aminobutanoic acid.

N,N-dimethylation of 3-amino-N,N-dimethylbutanamide using a suitable methylating agent and base to yield the final product.

While a specific protocol for this exact sequence for this compound is not detailed in the available literature, the principles of amine alkylation are well-established and widely applied in organic synthesis.

Stereoselective Synthesis of Chiral Analogues (e.g., (3R)-3-(Dimethylamino)-N,N-dimethylbutanamide)

The synthesis of chiral analogues such as (3R)-3-(Dimethylamino)-N,N-dimethylbutanamide requires stereochemical control to obtain the desired enantiomer. This is often achieved through the use of chiral auxiliaries or enantioselective catalysts. A general strategy for the synthesis of a similar compound, (3R)-3-(diethylamino)-N,N-dimethylbutanamide, involves the acylation of a chiral amine precursor followed by the introduction of the dialkylamino group. This approach can be adapted for the synthesis of the target dimethylamino analogue.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been established, the auxiliary can be removed. Common chiral auxiliaries include Evans oxazolidinones and derivatives of naturally occurring chiral compounds like amino acids and terpenes. sigmaaldrich.comresearchgate.net

In the context of synthesizing (3R)-3-(Dimethylamino)-N,N-dimethylbutanamide, a chiral auxiliary could be attached to a butanoic acid derivative to control the stereoselective introduction of the amino group at the 3-position.

Chiral catalysts, on the other hand, can induce enantioselectivity without being covalently bonded to the substrate. researchgate.net For the synthesis of β-amino amides, chiral phosphoric acids and cinchona alkaloid-derived squaramides have been shown to be effective organocatalysts in asymmetric Mannich reactions. mdpi.com

Enantioselective methodologies for the synthesis of β-amino acids and their derivatives are of significant interest. mdpi.com One prominent method is the asymmetric Mannich reaction, which can be catalyzed by chiral organocatalysts to produce chiral β-amino acid derivatives with high enantioselectivity. mdpi.com For instance, a one-pot synthesis of novel β-amino acid derivatives has been developed using a chiral squaramide cinchona alkaloid as an organocatalyst, affording products in moderate to excellent enantioselectivities. mdpi.com

Another powerful approach is the conjugate addition of an amine to an α,β-unsaturated amide. The use of a chiral auxiliary on the amide can direct the stereoselective addition of the amine to the β-position. While specific data for the synthesis of (3R)-3-(Dimethylamino)-N,N-dimethylbutanamide is limited, the general principles of these enantioselective methodologies provide a clear pathway for its synthesis.

| Methodology | Key Principle | Typical Reagents/Catalysts | Potential Outcome |

|---|---|---|---|

| Asymmetric Mannich Reaction | Enantioselective addition of an enolate to an imine. | Chiral organocatalysts (e.g., cinchona alkaloid derivatives) | High enantiomeric excess (ee) |

| Conjugate Addition with Chiral Auxiliary | Diastereoselective addition of an amine to an α,β-unsaturated amide bearing a chiral auxiliary. | Chiral auxiliaries (e.g., Evans oxazolidinones) | High diastereomeric excess (de), convertible to high ee |

Flow Chemistry Applications in Amide Synthesis

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the synthesis of organic molecules, including amides. nih.govrsc.orgamidetech.com This approach offers several advantages over traditional batch processing, such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. amidetech.comnih.govmdpi.com

The synthesis of amides is well-suited for flow chemistry. researchgate.netacs.org Various methods for amide bond formation, including the use of coupling reagents, have been successfully translated into continuous flow processes. rsc.orgacs.org For the synthesis of this compound, a flow process could be designed for either the Mannich reaction or the alkylation of an amine precursor.

A continuous flow setup would typically involve pumping the reactants through a heated or cooled tube reactor. The short residence times and efficient mixing in microreactors can lead to higher yields and purities compared to batch reactions. amidetech.com Furthermore, the integration of in-line purification techniques can streamline the entire synthetic process. The application of flow chemistry could be particularly beneficial for reactions that are exothermic or involve hazardous reagents. nih.gov

Industrial Scale-Up Considerations for Amide Production

The transition from laboratory-scale synthesis to industrial production of amides requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process. acs.orggoogle.comacs.org Key considerations include the choice of reagents, solvents, reaction conditions, and purification methods. acs.org

For the large-scale synthesis of this compound, the cost and availability of starting materials are crucial. The selection of a synthetic route with high atom economy and minimal waste generation is also a primary concern from both an economic and environmental perspective. dst.gov.in

Safety is paramount in industrial chemistry. A thorough hazard assessment of all chemicals and reaction steps is necessary. Reactions that involve highly exothermic steps or the use of toxic or flammable substances require robust engineering controls to mitigate risks. acs.org

Process optimization is another critical aspect of scale-up. This involves fine-tuning reaction parameters such as temperature, pressure, concentration, and catalyst loading to maximize yield and minimize reaction time. The development of an efficient work-up and purification procedure is also essential to obtain the final product with the desired purity. acs.org For amide synthesis, common large-scale purification methods include crystallization and distillation. masterorganicchemistry.com The choice of method depends on the physical properties of the target compound.

| Factor | Considerations |

|---|---|

| Economics | Cost of raw materials, reagents, and solvents; overall process efficiency and yield. |

| Safety | Hazard analysis of all chemicals and reaction steps; control of exotherms; handling of toxic/flammable materials. |

| Process Efficiency | Optimization of reaction conditions; minimization of reaction time and waste generation; atom economy. |

| Purification | Development of a scalable and efficient purification method (e.g., crystallization, distillation). |

| Environmental Impact | Minimization of solvent use and waste; selection of greener reagents and solvents. |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. Through various NMR experiments, it is possible to map the carbon and proton framework, establish connectivity, and deduce stereochemical relationships.

¹H NMR Chemical Shift Assignments and Coupling Analysis

A proton NMR (¹H NMR) spectrum would provide crucial information about the electronic environment of each hydrogen atom in 3-(Dimethylamino)-N,N-dimethylbutanamide. The spectrum would be expected to show distinct signals for the protons of the four methyl groups and the methylene (B1212753) and methine protons of the butane (B89635) backbone. The chemical shift (δ) of each signal would indicate the degree of shielding or deshielding of the protons, while the splitting pattern (multiplicity) would reveal the number of neighboring protons, governed by spin-spin coupling. The integration of each signal would correspond to the number of protons it represents.

¹³C NMR Spectral Interpretation

A carbon-13 NMR (¹³C NMR) spectrum would identify all non-equivalent carbon atoms in the molecule. For this compound, this would include the carbons of the four methyl groups, the methylene and methine carbons of the butane chain, and the carbonyl carbon of the amide group. The chemical shift of each carbon signal provides insight into its chemical environment. For instance, the carbonyl carbon would be expected to appear significantly downfield (at a higher ppm value) compared to the aliphatic carbons.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are instrumental in piecing together the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) would establish proton-proton couplings within the molecule, confirming the connectivity of the protons along the butane backbone.

HSQC (Heteronuclear Single Quantum Coherence) would identify direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations (typically over two to three bonds) between protons and carbons. This is particularly useful for identifying connections across quaternary carbons and heteroatoms, such as the connectivity between the methyl groups and the nitrogen atoms, and the relationship of the amide and amine groups to the butane chain.

Stereochemical Assignments via NMR (e.g., NOESY)

If the molecule possesses stereocenters, Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to determine the relative stereochemistry. A NOESY spectrum shows correlations between protons that are close in space, irrespective of their bonding connectivity. This through-space correlation is invaluable for assigning stereochemical configurations.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise mass of the molecular ion of this compound. This highly accurate mass measurement allows for the unambiguous determination of the compound's elemental formula, C₈H₁₈N₂O, by distinguishing it from other compounds with the same nominal mass but different atomic compositions.

LC-MS and GC-MS Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques essential for the identification, quantification, and structural elucidation of chemical compounds like this compound. These methods combine the superior separation capabilities of chromatography with the sensitive and specific detection power of mass spectrometry.

In LC-MS analysis, the compound is first separated from a mixture using a liquid chromatograph, typically employing a reversed-phase column. nih.gov For polar compounds such as tertiary amines and amides, a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like formic acid is often used to ensure good peak shape and promote ionization. sielc.com Following separation, the analyte is introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source for this type of molecule. In positive ion mode, ESI would generate the protonated molecular ion ([M+H]⁺), allowing for the determination of the molecular weight. Further fragmentation of this parent ion (MS/MS) yields a unique pattern of daughter ions that serves as a fingerprint for the molecule, confirming its structure. researchgate.net

GC-MS is better suited for volatile and thermally stable compounds. mdpi.com Direct analysis of this compound by GC-MS may be possible, but derivatization is often employed for polar amines and amides to increase their volatility and improve chromatographic performance. researchgate.netresearchgate.net The separation is achieved on a capillary column, after which the compound is ionized, typically by electron ionization (EI). The resulting mass spectrum contains the molecular ion peak and a series of fragment ions corresponding to the cleavage of specific bonds within the molecule. This fragmentation pattern is highly reproducible and can be compared against mass spectral libraries for positive identification. mdpi.com

| Technique | Ionization Method | Typical Parent Ion | Application |

| LC-MS | Electrospray (ESI) | [M+H]⁺ | Identification, Quantification, Purity |

| GC-MS | Electron Ionization (EI) | M⁺ | Identification, Structural Elucidation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. The resulting IR spectrum is a plot of absorbance versus wavenumber and is unique to the compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide (C=O) | Stretch | 1630 - 1680 | Strong |

| Tertiary Amine (C-N) | Stretch | 1020 - 1220 | Medium-Weak |

| Alkyl (C-H) | Stretch | 2800 - 3000 | Medium-Strong |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for its separation from reaction mixtures and impurities. The choice of method depends on the scale and purpose of the separation, ranging from analytical-scale purity checks to preparative-scale purification.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile or thermally sensitive compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. sielc.com This involves a non-polar stationary phase, such as a C18-bonded silica (B1680970) column, and a polar mobile phase. The mobile phase is usually a mixture of water and an organic solvent like acetonitrile, often with an acidic modifier to improve peak shape for the basic amine functionality. sielc.com This liquid chromatography method can be scaled for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies. sielc.comsielc.com

| Parameter | Typical Condition |

| Column | C18 Reverse Phase |

| Mobile Phase | Acetonitrile / Water with Formic or Phosphoric Acid |

| Detection | UV (at low wavelength) or Mass Spectrometry (MS) |

| Application | Purity assessment, Impurity profiling |

Gas Chromatography (GC) is a high-resolution separation technique used for analyzing volatile and thermally stable compounds. nih.gov The purity of this compound can be assessed by GC, where the compound is vaporized and passed through a capillary column coated with a stationary phase. A common stationary phase for this type of analysis would be a mid-polarity column, such as one containing 5% phenyl-polydimethylsiloxane. nih.gov The separation is based on the compound's boiling point and its interaction with the stationary phase. A temperature gradient program is typically used to ensure efficient elution of the analyte. nih.gov Due to the presence of the polar amine and amide groups, peak tailing can sometimes occur; derivatization may be used to enhance volatility and improve chromatographic results. researchgate.net

| Parameter | Typical Condition |

| Column | Fused silica capillary column (e.g., DB-1MS, Rtx-5 amine) nih.govresearchgate.net |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 - 280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Application | Purity assessment, Separation of volatile impurities |

Column chromatography is a fundamental and widely used preparative technique for purifying chemical compounds from synthesis reaction mixtures. For this compound, a normal-phase column chromatography setup is common. This typically involves a glass column packed with a solid adsorbent (stationary phase), such as silica gel or alumina.

The crude compound mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase or eluent) is passed through the column. Separation occurs as components of the mixture travel down the column at different rates based on their differing affinities for the stationary and mobile phases. For a moderately polar compound like this compound, a gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity by adding a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758)/methanol, is often effective for achieving good separation from less polar byproducts and more polar impurities. rsc.org Fractions are collected as the eluent exits the column and are analyzed (e.g., by TLC or HPLC) to isolate the pure compound.

Elemental Analysis

Elemental analysis is a crucial analytical technique that determines the mass percentages of the elements (primarily carbon, hydrogen, nitrogen, and oxygen) in a compound. This experimental data is then compared to the theoretical values calculated from the compound's proposed molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and empirical formula, thereby confirming its identity and purity.

For this compound, with the molecular formula C₈H₁₈N₂O, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 60.71% |

| Hydrogen | H | 1.008 | 18 | 18.144 | 11.47% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 17.71% |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.11% |

| Total | 158.245 | 100.00% |

Lack of Publicly Available Research Data Precludes Detailed Computational Analysis of this compound

A thorough review of publicly accessible scientific literature and chemical databases has revealed a significant lack of specific computational and theoretical research on the chemical compound this compound. While general computational methodologies are well-established, detailed studies applying these techniques to this particular molecule are not present in the available search results. Consequently, it is not possible to provide a scientifically accurate and detailed article covering the requested topics of quantum chemical calculations, molecular dynamics simulations, and predicted spectroscopic properties for this specific compound.

Computational chemistry is a powerful tool for understanding molecular properties. Quantum chemical calculations, for instance, are used to determine the electronic structure and conformational energetics of a molecule. Molecular dynamics simulations can model the interactions of a compound with biological targets and the effects of solvents on its behavior. Furthermore, computational methods can predict spectroscopic properties like NMR chemical shifts and IR frequencies, which are crucial for chemical identification and characterization.

However, the application of these methods requires dedicated research studies that generate and interpret specific data for the molecule . Without such studies for this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

The available information is limited to basic compound details such as its molecular formula (C8H18N2O) and CAS number (59748-41-3). chemsrc.comnih.gov There are no published findings regarding its electronic structure, conformational analysis, ligand-target interactions, or detailed predicted spectra. Therefore, the specific data needed to populate the sections and subsections of the requested article—including data tables and detailed research findings—does not appear to be available in the public domain.

Computational and Theoretical Investigations

Structure-Activity Relationship (SAR) Studies via Computational Descriptors (Generic)

Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its chemical reactivity or biological activity. Computational descriptors are numerical values that quantify different aspects of a molecule's structure and electronic properties. These descriptors can be used to build predictive models for the activity of new, untested compounds.

For 3-(Dimethylamino)-N,N-dimethylbutanamide, a range of computational descriptors could be calculated to understand its potential reactivity and interactions. These descriptors are typically derived from the optimized molecular geometry and its calculated electronic properties.

Commonly used computational descriptors in SAR studies include:

Electronic Descriptors: These describe the electronic characteristics of the molecule.

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.

Partial Atomic Charges: These indicate the distribution of electron density within the molecule, highlighting potentially reactive sites (nucleophilic or electrophilic centers).

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide more detailed electronic information.

Chemical Hardness (η) and Softness (S): These are related to the HOMO-LUMO gap and describe the resistance of a molecule to change its electron distribution.

Electrophilicity Index (ω): This quantifies the ability of a molecule to accept electrons.

The following table provides examples of computational descriptors that could be calculated for this compound and its analogs to establish a SAR.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) | Global Electrophilicity Index (ω) |

| This compound | Value would be calculated | Value would be calculated | Value would be calculated | Value would be calculated |

| Analog A | Value would be calculated | Value would be calculated | Value would be calculated | Value would be calculated |

| Analog B | Value would be calculated | Value would be calculated | Value would be calculated | Value would be calculated |

This table is for illustrative purposes to show the type of data generated in a computational SAR study. The values are not based on actual calculations for the listed compounds.

By calculating these descriptors for a series of related compounds and correlating them with experimentally determined activities, a quantitative structure-activity relationship (QSAR) model can be developed. Such models are valuable tools in medicinal chemistry and materials science for designing new molecules with desired properties.

Mechanistic Studies and Reaction Pathways

Amidation Reaction Mechanisms

The formation of 3-(Dimethylamino)-N,N-dimethylbutanamide, a tertiary amide, can be conceptualized through several established amidation reaction pathways. Generally, amides are synthesized by the reaction of a carboxylic acid or its derivative with an amine. wikipedia.org For a tertiary amide like this compound, this would involve the reaction of 3-(dimethylamino)butanoic acid with dimethylamine (B145610).

The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable at room temperature as it involves the formation of a stable ammonium (B1175870) carboxylate salt. wikipedia.org To facilitate the reaction, activating agents are often employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are commonly used to activate the carboxylic acid, making the carbonyl carbon more susceptible to nucleophilic attack by the amine. researchgate.net

Alternatively, the synthesis can proceed through a more reactive carboxylic acid derivative, such as an acyl chloride or an ester. The reaction of 3-(dimethylamino)butanoyl chloride with dimethylamine would readily form the target amide via a nucleophilic acyl substitution mechanism. Similarly, the aminolysis of a methyl or ethyl ester of 3-(dimethylamino)butanoic acid with dimethylamine, often requiring heat, is another viable pathway. masterorganicchemistry.com The mechanism for the reaction of an ester with a secondary amine involves the nucleophilic addition of the amine to the ester carbonyl, forming a tetrahedral intermediate. This is followed by the elimination of the alkoxy group to yield the amide. masterorganicchemistry.com

A general representation of the amidation from an ester is as follows:

Step 1: Nucleophilic Attack. The lone pair of electrons on the nitrogen of dimethylamine attacks the electrophilic carbonyl carbon of the 3-(dimethylamino)butanoic acid ester.

Step 2: Tetrahedral Intermediate Formation. A tetrahedral intermediate is formed with a negative charge on the oxygen and a positive charge on the nitrogen.

Step 3: Elimination. The carbonyl group reforms with the expulsion of the alkoxy group (e.g., methoxide (B1231860) or ethoxide) as the leaving group.

Step 4: Deprotonation. A base, which could be another molecule of dimethylamine, deprotonates the nitrogen to give the final tertiary amide product.

Role of the Dimethylamino Group in Reaction Catalysis or Activation

The dimethylamino group at the β-position to the carbonyl group can influence the reactivity of the molecule in several ways, although direct catalytic or activating roles in the context of its own synthesis are not extensively documented. However, its electronic and steric properties are significant.

The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, making it a Lewis base and a potential nucleophile. This basicity can influence the pH of the reaction medium. In reactions involving the parent carboxylic acid, the dimethylamino group can be protonated, which would deactivate the molecule towards nucleophilic attack at the carbonyl carbon due to electrostatic repulsion.

Conversely, in other reaction types, a β-amino group can act as a directing group or a participating group. While not directly catalytic for amidation, in analogous systems, amino groups can influence the stereochemical outcome of reactions at adjacent centers or participate in intramolecular cyclization reactions. For instance, in the context of multifunctional compounds for Alzheimer's disease research, the dimethylamino group has been identified as a key component for antiamyloidogenic characteristics, highlighting its importance in molecular interactions. nih.gov

Investigation of Stereoselectivity in Synthetic Routes

The carbon atom at the 3-position of this compound is a stereocenter. Therefore, the synthesis of this compound can be designed to be stereoselective, yielding either the (R) or (S) enantiomer. The stereocontrolled synthesis of β-amino amides is a well-established area of organic chemistry. nih.gov

One common approach to achieve stereoselectivity is to start with a chiral precursor. For instance, the synthesis could begin with an enantiomerically pure form of a β-amino acid. Subsequent amidation would then preserve the stereochemistry of the starting material. rsc.org

Alternatively, asymmetric synthesis methods can be employed. These methods create the chiral center during the reaction sequence. Some potential stereoselective routes to analogous β-amino amides include:

Conjugate Addition: The Michael addition of dimethylamine to an α,β-unsaturated amide in the presence of a chiral catalyst can lead to the enantioselective formation of the β-amino amide.

Asymmetric Hydrogenation: The asymmetric hydrogenation of a β-enamino amide using a chiral metal catalyst (e.g., rhodium or ruthenium with chiral phosphine (B1218219) ligands) can produce the desired chiral β-amino amide with high enantiomeric excess.

Enzymatic Reactions: Biocatalytic methods, such as those employing transaminases or imine reductases, can offer highly stereoselective routes to chiral amines and their derivatives. nih.gov A three-component enzymatic synthesis of amino-diols has been demonstrated, showcasing the potential for biocatalysis in creating complex chiral molecules. nih.gov

The choice of synthetic route would depend on the desired stereoisomer and the availability of starting materials and catalysts. The stereochemical outcome of these reactions is often dictated by the steric and electronic properties of the substrate and the chiral catalyst or enzyme used.

Degradation Pathways and Stability under Various Chemical Conditions

The stability of this compound is influenced by the presence of both an amide and a tertiary amine functional group. Amides are generally considered to be robust functional groups, but they can undergo hydrolysis under acidic or basic conditions. libretexts.org

Hydrolytic Stability: A study on covalent adaptable networks based on β-amino amides demonstrated their superior hydrolytic resistance compared to β-amino esters under both acidic (1 M HCl) and basic (1 M NaOH) conditions. rsc.org This suggests that this compound would also exhibit good stability against hydrolysis at room temperature. However, under more forcing conditions (e.g., elevated temperatures), both acid- and base-catalyzed hydrolysis can occur, leading to the formation of 3-(dimethylamino)butanoic acid and dimethylamine. libretexts.org

Acid-catalyzed hydrolysis: The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Water then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the cleavage of the C-N bond and the formation of the carboxylic acid and the protonated amine. libretexts.org

Base-catalyzed hydrolysis: This pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. The expulsion of the dimethylamide anion (a poor leaving group) is the rate-determining step and is typically facilitated by protonation from a water molecule in the subsequent step.

Thermal Stability: The same study on β-amino amide networks investigated their thermal stability. It was found that the dissociation of the β-amino amide linkage, through a retro-aza-Michael reaction, began to occur at temperatures above 160 °C. rsc.org This suggests that this compound is thermally stable at moderate temperatures but may degrade at higher temperatures, potentially yielding an α,β-unsaturated amide and dimethylamine.

Oxidative Degradation: The tertiary amine functionality is susceptible to oxidation. Ozonation of tertiary amines is known to proceed rapidly, with an initial oxygen-transfer reaction to form an N-oxide as the major degradation product. rsc.org Other strong oxidizing agents could also lead to the degradation of the dimethylamino group. A base-mediated oxidative degradation pathway has also been reported for certain secondary amides, leading to the formation of primary amides, though it is unclear if a similar pathway would be significant for this tertiary amide. nih.gov

Below is a table summarizing the expected stability of this compound under different conditions, based on studies of analogous compounds.

| Condition | Expected Stability | Potential Degradation Products |

| Aqueous, Neutral pH, Room Temp. | High | None expected |

| Aqueous, Acidic (e.g., 1 M HCl), Room Temp. | High | 3-(Dimethylamino)butanoic acid, Dimethylamine |

| Aqueous, Basic (e.g., 1 M NaOH), Room Temp. | High | 3-(Dimethylamino)butanoic acid, Dimethylamine |

| Elevated Temperature (>160 °C) | Low | N,N-Dimethyl-2-butenamide, Dimethylamine |

| Strong Oxidizing Conditions (e.g., O₃) | Low | This compound N-oxide |

Derivatives, Analogues, and Advanced Structural Modifications

Design and Synthesis of N,N-Dialkylbutanamide Derivatives

The synthesis of N,N-dialkylbutanamide derivatives provides a foundational approach to creating analogues of 3-(Dimethylamino)-N,N-dimethylbutanamide. These synthetic strategies typically involve the acylation of secondary amines with an appropriate butanoyl derivative. The diversity of commercially available secondary amines allows for a wide range of structural modifications at the amide nitrogen.

The tertiary amide of this compound is a key functional group. Replacing the N,N-dimethyl groups with other alkyl substituents can significantly alter the molecule's steric and electronic characteristics. The synthesis of these analogues is generally achieved through the reaction of a corresponding secondary amine with an activated form of the carboxylic acid, such as an acyl chloride or by using coupling agents.

Amides exhibit restricted rotation around the C–N bond due to resonance, which imparts partial double-bond character. masterorganicchemistry.com Altering the substituents on the nitrogen can influence the degree of this resonance and the rotational energy barrier. masterorganicchemistry.comnih.gov For instance, introducing bulkier alkyl groups can impose steric hindrance that affects the planarity and reactivity of the amide group.

Table 1: Examples of N-Amide Modifications in Butanamides This table is for illustrative purposes and lists representative structures.

| Derivative Name | Amide Nitrogen Substituents | Synthetic Precursors (Example) |

|---|---|---|

| N,N-Diethyl-3,3-dimethylbutanamide | Ethyl, Ethyl | 3,3-Dimethylbutanoyl chloride and Diethylamine |

| N-Ethyl-N-methylbutanamide | Ethyl, Methyl | Butanoyl chloride and N-Ethylmethylamine |

Modifying the four-carbon chain, or "backbone," of the butanamide structure is another key strategy for creating derivatives. Introducing substituents along this chain can influence the molecule's conformation and its interactions with biological systems. These modifications can range from simple alkylation to the introduction of other functional groups.

One approach involves using substituted succinimides as starting materials. For example, a method involving the ring-opening of N-substituted succinimides has been used to synthesize new N-hydroxybutanamide derivatives, demonstrating a viable route for backbone functionalization. nih.govmdpi.com Additionally, principles from peptide chemistry, where backbone substitutions like thioamides or Cα-methylation are used to enhance proteolytic stability, can be conceptually applied to butanamide structures. nih.govnih.gov Such modifications can introduce conformational constraints or alter hydrogen bonding patterns.

Table 2: Examples of Butanamide Backbone Substitutions This table is for illustrative purposes and lists representative structures.

| Derivative Name | Backbone Substitution | Position of Substitution |

|---|---|---|

| N,3-Dimethylbutanamide | Methyl | C3 |

| 3-Cyclohexylidene-N,N-dimethylbutanamide | Cyclohexylidene | C3 |

The terminal dimethylamino group is a tertiary amine, which serves as a site for modifications that can fundamentally change the derivative's properties, particularly its charge and basicity. Standard reactions for tertiary amines can be applied to create novel analogues.

A primary modification is quaternization, which involves the reaction of the tertiary amine with an alkyl halide (e.g., iodomethane) to form a permanently charged quaternary ammonium (B1175870) salt. researchgate.net This transformation converts the basic nitrogen center into a non-basic, cationic group, which significantly increases the molecule's polarity and water solubility. Another potential modification is N-oxidation, where the amine is reacted with an oxidizing agent to form an N-oxide, a polar functional group that can also alter the compound's physicochemical profile.

Conjugation of this compound or its Motifs to Larger Molecules

Incorporating the this compound motif into larger molecules, such as proteins, antibodies, or polymers, is a key strategy in fields like drug delivery and diagnostics. This process, known as conjugation, requires sophisticated linker chemistry and specific bioconjugation strategies to covalently attach the small molecule to the larger entity. symeres.com

Linkers are molecular bridges that connect a functional molecule, such as a butanamide derivative, to a larger biomolecule. symeres.com The design of the linker is critical as it influences the stability, solubility, and release mechanism of the conjugated molecule. Linkers can be broadly classified as cleavable or non-cleavable.

Cleavable Linkers: These are designed to be stable in certain environments (e.g., systemic circulation) but are cleaved by specific triggers present in the target environment (e.g., within a target cell). symeres.com Triggers can include changes in pH (acid-sensitive linkers), the presence of specific enzymes (e.g., protease-cleavable linkers like valine-citrulline), or a reducing environment (disulfide linkers). nih.govnih.gov Many cleavable linkers incorporate a "self-immolative" spacer, such as para-aminobenzyloxycarbonyl (PABC), which degrades after the initial cleavage event to ensure the clean release of the attached molecule. symeres.comnih.gov

Non-Cleavable Linkers: These form a stable covalent bond that is not designed to be broken. In such conjugates, the attached molecule is released only after the degradation of the larger biomolecule to which it is attached, for instance, by lysosomal enzymes. symeres.com

To be conjugated, the butanamide derivative itself must first be functionalized with a reactive handle (e.g., an azide, alkyne, carboxylic acid, or amine) that can be attached to the linker.

Table 3: Common Linker Types and Their Characteristics

| Linker Type | Cleavage Mechanism | Example |

|---|---|---|

| Hydrazone | Acid-catalyzed hydrolysis (low pH) | AcBut (4-(4-acetylphenoxy)butanoic acid) linker |

| Dipeptide | Protease-mediated cleavage (e.g., by Cathepsin B) | Valine-Citrulline (vc) |

| Disulfide | Thiol-disulfide exchange (reducing environment) | SPDB (N-succinimidyl-4-(2-pyridyldithio)butanoate) |

Bioconjugation is the chemical process of covalently attaching the linker-molecule construct to the larger biomolecule. The strategy depends on the available reactive functional groups on both the linker and the biomolecule. symeres.com For protein and antibody conjugations, the side chains of specific amino acids are common targets. nih.gov

Cysteine Conjugation: The thiol group (-SH) on cysteine residues is a common target. Linkers equipped with a maleimide (B117702) group react specifically with thiols to form a stable thioether bond. nih.gov This is often used after reducing the interchain disulfide bonds of an antibody to expose reactive cysteine residues.

Lysine (B10760008) Conjugation: The primary amine (-NH2) in the side chain of lysine is another abundant target. Linkers containing an N-hydroxysuccinimide (NHS) ester readily react with these amines to form a stable amide bond. nih.gov

Site-Specific Conjugation: More advanced methods aim to attach the conjugate at a specific, predetermined site on the biomolecule. This can be achieved by incorporating non-natural amino acids with unique reactive groups or by using enzymes that catalyze the conjugation at a specific recognition sequence.

These strategies allow for the precise attachment of motifs like this compound to macromolecules for a wide range of scientific applications.

Stereoisomers and Their Synthesis

The chirality of this compound arises from the stereocenter at the C3 position of the butanamide backbone. This gives rise to two enantiomers: (R)-3-(Dimethylamino)-N,N-dimethylbutanamide and (S)-3-(Dimethylamino)-N,N-dimethylbutanamide. The synthesis of these stereoisomers in high enantiomeric purity is crucial for investigating their specific biological activities and pharmacological profiles. Stereoselective synthesis is typically achieved by employing chiral starting materials or by utilizing chiral catalysts or auxiliaries.

A plausible and effective strategy for the asymmetric synthesis of the individual stereoisomers of this compound involves a multi-step process commencing with an enantiomerically pure precursor. A common approach is to start from a chiral pool molecule, such as (R)- or (S)-3-aminobutanol, which is commercially available or can be synthesized with high optical purity.

Representative Synthesis of (R)-3-(Dimethylamino)-N,N-dimethylbutanamide

A representative synthetic pathway for the preparation of (R)-3-(Dimethylamino)-N,N-dimethylbutanamide is outlined below. The synthesis of the (S)-enantiomer would follow an identical route, starting with (S)-3-aminobutanol.

Step 1: N,N-Dimethylation of (R)-3-Aminobutanol

The initial step involves the exhaustive methylation of the primary amino group of (R)-3-aminobutanol to yield (R)-3-(Dimethylamino)butanol. A classic and efficient method for this transformation is the Eschweiler-Clarke reaction. mdpi.com This reaction utilizes formic acid and formaldehyde (B43269) as the methylating agents in a reductive amination process. mdpi.com

The reaction proceeds by the formation of an iminium ion from the reaction of the primary amine with formaldehyde, which is then reduced by formic acid. This process is repeated to achieve dimethylation. The Eschweiler-Clarke reaction is advantageous as it is generally high-yielding and proceeds without racemization of the chiral center.

Reaction Scheme: (R)-3-Aminobutanol + 2 HCHO + 2 HCOOH → (R)-3-(Dimethylamino)butanol + 2 CO₂ + 2 H₂O

Step 2: Oxidation of (R)-3-(Dimethylamino)butanol

The subsequent step is the oxidation of the primary alcohol in (R)-3-(Dimethylamino)butanol to a carboxylic acid, yielding (R)-3-(Dimethylamino)butanoic acid. Various oxidizing agents can be employed for this transformation, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). Careful control of the reaction conditions is necessary to prevent over-oxidation or side reactions.

Step 3: Amidation of (R)-3-(Dimethylamino)butanoic acid

The final step is the formation of the N,N-dimethylamide moiety. This is achieved by coupling (R)-3-(Dimethylamino)butanoic acid with dimethylamine (B145610). Direct amidation of a carboxylic acid with an amine is often challenging and may require high temperatures. encyclopedia.pub Therefore, the use of a coupling agent is generally preferred to facilitate the reaction under milder conditions. researchgate.net Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net

Reaction Scheme: (R)-3-(Dimethylamino)butanoic acid + HN(CH₃)₂ --(Coupling Agent)--> (R)-3-(Dimethylamino)-N,N-dimethylbutanamide

Purification and Characterization

Following the synthesis, the final product is purified using standard techniques such as column chromatography or distillation. The structural confirmation of the synthesized stereoisomer is performed using spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.

Crucially, the enantiomeric purity of the final compound must be determined. This is typically accomplished using chiral High-Performance Liquid Chromatography (HPLC). asianpubs.orgresearchgate.net The sample is passed through a chiral stationary phase which allows for the separation of the two enantiomers, and the ratio of the enantiomers can be quantified by comparing the peak areas in the chromatogram.

Table 1: Summary of a Representative Synthetic Route for (R)-3-(Dimethylamino)-N,N-dimethylbutanamide

| Step | Transformation | Starting Material | Key Reagents | Typical Conditions | Product |

| 1 | N,N-Dimethylation | (R)-3-Aminobutanol | Formaldehyde, Formic Acid | Reflux | (R)-3-(Dimethylamino)butanol |

| 2 | Oxidation | (R)-3-(Dimethylamino)butanol | Potassium Permanganate | Basic solution, controlled temperature | (R)-3-(Dimethylamino)butanoic acid |

| 3 | Amidation | (R)-3-(Dimethylamino)butanoic acid | Dimethylamine, EDC, HOBt | Anhydrous polar aprotic solvent, room temperature | (R)-3-(Dimethylamino)-N,N-dimethylbutanamide |

Table 2: Key Characterization Data for Stereoisomers

| Property | (R)-enantiomer | (S)-enantiomer |

| Appearance | Colorless to pale yellow oil | Colorless to pale yellow oil |

| Specific Rotation ([α]D) | Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer | Expected to be equal in magnitude and opposite in sign to the (R)-enantiomer |

| Chiral HPLC | Single peak with a characteristic retention time on a specific chiral column | Single peak with a different retention time on the same chiral column |

No Publicly Available Research on Specific Applications of this compound

Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is no publicly available research detailing the specific applications of the chemical compound This compound (CAS No. 59748-41-3) in the areas of chemical synthesis, catalysis, or materials science as requested.

While the compound is indexed in chemical databases such as PubChem and ChemSrc, confirming its identity and basic properties, there is a notable absence of published studies exploring its use in the specific contexts outlined. nih.govchemsrc.com The investigation into its role as a synthetic building block, its potential in catalysis, or its integration into advanced materials did not yield any specific findings.

Research on structurally related compounds containing dimethylamino or butanamide moieties does exist. For instance, analogous molecules have been investigated as intermediates in organic synthesis, as ligands in metal-catalyzed reactions, and as monomers for the creation of advanced polymers. However, due to the strict requirement to focus solely on this compound, the findings related to these different, albeit similar, compounds cannot be attributed to the subject of the query.

Consequently, it is not possible to generate a thorough and scientifically accurate article that adheres to the provided outline, as the necessary research findings and data for this compound are not present in the public domain.

Applications in Chemical Synthesis and Materials Science Excluding Clinical/safety

Integration into Advanced Materials

Surface Modification Studies

Similarly, a review of the literature indicates that 3-(Dimethylamino)-N,N-dimethylbutanamide has not been a subject of investigation in surface modification studies. There are no published reports on its use to alter the surface properties of materials, such as hydrophilicity, adhesion, or biocompatibility. The tertiary amine and amide functionalities present in the molecule could theoretically be of interest for surface functionalization; however, no experimental data or research articles are available to support this.

Agrochemical Research Applications

No patents or scholarly articles were found that describe the investigation or application of this compound in the field of agrochemical research. Its potential as an active ingredient or an intermediate in the synthesis of pesticides, herbicides, or plant growth regulators has not been reported in the accessible scientific literature.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes

The traditional synthesis of amides often involves the use of stoichiometric activating agents, which can generate significant waste. researchgate.net Future research will likely focus on developing more atom-economical and efficient synthetic pathways to 3-(Dimethylamino)-N,N-dimethylbutanamide and its derivatives.

Emerging methodologies in the broader field of amide synthesis that could be adapted include:

Direct Catalytic Amidation: Research into catalytic methods that directly couple carboxylic acids and amines without the need for activating agents is a significant area of interest. researchgate.net Applying this to the synthesis of this compound could involve novel catalysts that can tolerate the tertiary amine functionality.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming C-N bonds under mild conditions. researchgate.netresearchgate.net This approach could enable novel disconnections and the synthesis of analogues with previously inaccessible functional groups. For instance, photoredox-catalyzed methods could be explored for the decarboxylative functionalization of derivatives to introduce new substituents. escholarship.org

Flow Chemistry: Continuous-flow processing offers enhanced safety, efficiency, and scalability for chemical reactions. Developing a flow-based synthesis for this compound could lead to higher purity, reduced reaction times, and easier scale-up.

A comparative look at potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

| Direct Catalytic Amidation | High atom economy, reduced waste | Catalyst tolerance to the tertiary amine moiety |

| Photoredox Catalysis | Mild reaction conditions, novel reactivity | Substrate scope and selectivity |

| Flow Chemistry | Improved safety, scalability, and purity | Reactor design and optimization |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize novel synthetic routes, real-time monitoring of reaction progress is crucial. Future research will benefit from the integration of advanced spectroscopic techniques to gain deeper mechanistic insights and enable precise process control.

Process Analytical Technology (PAT) methods are becoming increasingly important for understanding and optimizing chemical reactions. chemrxiv.org For the synthesis of this compound, several techniques could be implemented:

In-situ Spectroscopy: Techniques such as Near-Infrared (NIR), Raman, and Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time without sampling. chemrxiv.orgchemistryjournals.netacs.org This data-rich approach allows for rapid optimization of reaction parameters like temperature, pressure, and catalyst loading. acs.org

Mass Spectrometry: The use of ambient ionization mass spectrometry techniques, such as Direct Analysis in Real Time (DART) or Atmospheric Solids Analysis Probe (ASAP), allows for the rapid, direct analysis of reaction mixtures with minimal sample preparation. researchgate.netmdpi.com This can provide immediate information on reaction conversion and byproduct formation. researchgate.netnih.gov

Expansion of Computational Modeling to Predictive Design

Computational chemistry and machine learning are transforming chemical synthesis from a trial-and-error process to a predictive science. rsc.orgnih.gov These tools can accelerate the discovery of new synthetic routes and derivatives of this compound.

Future computational efforts could include:

Reaction Prediction: Machine learning algorithms, trained on large datasets of chemical reactions, can predict the outcome of untested amide coupling reactions. rsc.orgmdpi.com This could be used to screen potential catalysts and conditions for the synthesis of the target compound, saving significant experimental effort.

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, elucidate mechanisms, and understand the factors controlling reactivity and selectivity. researchgate.net This is particularly valuable for designing new catalysts or understanding the role of substituents in derivatives.

Property Prediction: Computational models can predict the physicochemical properties of novel derivatives before they are synthesized. chemsrc.com This predictive capability can guide the design of new molecules with desired characteristics, such as specific solubility or thermal stability.

Exploration of New Catalytic Roles for the Compound

The presence of a tertiary amine group within the this compound structure suggests its potential application as an organocatalyst. Tertiary amines are known to catalyze a variety of organic transformations. researchgate.net

Potential catalytic applications to be explored include:

Base Catalysis: The dimethylamino group can act as a Brønsted or Lewis base, potentially catalyzing reactions such as aldol (B89426) additions, Michael reactions, or the fixation of carbon dioxide into cyclic carbonates. researchgate.net

Phase-Transfer Catalysis: The structure may lend itself to applications in phase-transfer catalysis, facilitating reactions between reactants in immiscible phases.

Synergistic Catalysis: The compound could be used in conjunction with metal catalysts, where the amine moiety acts as a ligand or a co-catalyst to enhance reactivity or selectivity. nih.gov Research into α-tertiary amines has shown their utility in complex molecular architectures. nih.gov

Integration into Supramolecular Assemblies

Future research could focus on designing derivatives of this compound for supramolecular applications:

Functional Building Blocks: By modifying the butanamide backbone with other functional groups capable of specific interactions (e.g., hydrogen bonding, π-π stacking), new molecules could be designed to self-assemble into ordered structures like fibers, gels, or liquid crystals. acs.orgnih.govrsc.org The interplay between hydrogen bonding, π-stacking, and dipole-dipole interactions is key to controlling the stability of such assemblies. nih.govresearchgate.net

Responsive Materials: The tertiary amine group could be protonated or deprotonated in response to pH changes, providing a handle to control the self-assembly or disassembly of supramolecular structures, leading to the development of "smart" materials.

Hydrogelators: Incorporating features known to promote hydrogelation, such as specific amino acid residues, could lead to new soft materials with potential biomedical applications. nih.gov

Sustainable Synthesis Approaches for Amide Derivatives

In line with the global push for green chemistry, future synthetic work on derivatives of this compound will need to prioritize sustainability. chemistryjournals.netnih.gov

Key principles of green chemistry that can guide this research include:

Use of Renewable Feedstocks: Exploring synthetic routes that start from bio-based materials rather than petrochemical sources.

Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or natural deep eutectic solvents (NADESs). chemistryjournals.netrsc.org

Energy Efficiency: Employing energy-efficient methods such as microwave-assisted synthesis or reactions that can be conducted at ambient temperature and pressure. chemistryjournals.netnih.gov

Catalytic Processes: Focusing on the development of highly efficient and recyclable catalysts to minimize waste and environmental impact. oiccpress.com

By pursuing these emerging research avenues, the scientific community can expand the utility and understanding of this compound, transforming it from a simple molecule into a versatile platform for chemical innovation.

Q & A

Q. Key Parameters :

| Parameter | Optimal Condition |

|---|---|

| Reaction Temperature | 60–80°C |

| Solvent | DMF or THF |

| Purification | Silica gel chromatography |

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use -NMR (DMSO-d6) to confirm methyl groups (δ 2.2–2.4 ppm for N,N-dimethyl; δ 1.2–1.5 ppm for butanamide backbone). -NMR should show carbonyl resonance at ~170 ppm .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H] (expected m/z: 173.2). High-resolution MS (HRMS) ensures molecular formula accuracy (CHNO) .

- IR Spectroscopy : Identify amide C=O stretch (~1650 cm) and N-H bending (~1550 cm) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Contradictions often arise from variations in assay conditions or structural analogs. Strategies include:

- Orthogonal Assays : Validate receptor binding (e.g., radioligand displacement) with enzyme inhibition studies (e.g., fluorescence-based assays) .

- Structural Confirmation : Use X-ray crystallography or computational docking (e.g., AutoDock Vina) to verify binding modes. For example, methyl group positioning in the dimethylamino moiety may alter steric interactions with targets like G-protein-coupled receptors .

- Meta-Analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., solvent polarity in assay buffers) .

Advanced: What experimental designs are recommended for probing structure-activity relationships (SAR) in this compound analogs?

Methodological Answer:

- Analog Library Synthesis : Systematically modify substituents (e.g., alkyl chain length, amino group methylation). Use parallel synthesis (e.g., 96-well plates) for efficiency .

- Biological Testing : Screen analogs against a panel of targets (e.g., kinases, GPCRs) using high-throughput assays. For example, measure IC values in triplicate to ensure reproducibility .

- Data Analysis : Apply multivariate statistics (e.g., PCA) or machine learning (e.g., Random Forest) to correlate structural features (logP, polar surface area) with activity .

Basic: How can reaction yields for synthesizing this compound be improved?

Methodological Answer:

- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate amidation kinetics .

- Solvent Selection : Replace DMF with acetonitrile for better solubility of intermediates.

- Temperature Control : Maintain 70°C ± 2°C to balance reaction rate and byproduct formation .

Q. Yield Comparison :

| Solvent | Catalyst | Yield (%) |

|---|---|---|

| DMF | None | 65 |

| Acetonitrile | DMAP | 82 |

Advanced: What computational methods are suitable for predicting the metabolic stability of this compound?

Methodological Answer:

- In Silico Tools : Use ADMET Predictor™ or SwissADME to estimate CYP450 metabolism (e.g., CYP3A4/5 susceptibility). Focus on demethylation pathways .

- MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess interactions with metabolic enzymes. Analyze RMSD plots for conformational stability .

- Experimental Validation : Compare predictions with in vitro hepatocyte assays (rat/human) using LC-MS/MS to quantify metabolite formation .

Basic: What quality control measures are essential for ensuring batch-to-batch consistency?

Methodological Answer:

- Purity Testing : HPLC (C18 column, 0.1% TFA in water:acetonitrile) with UV detection (210 nm). Acceptable purity: ≥98% .

- Residual Solvent Analysis : GC-MS to detect DMF or THF (limits: <500 ppm per ICH Q3C) .

- Chiral Purity : Use chiral HPLC (e.g., Chiralpak AD-H) if stereoisomers are present .

Advanced: How can researchers address discrepancies in reported NMR spectra for this compound?

Methodological Answer:

- Standardized Conditions : Ensure consistent solvent (DMSO-d6 vs. CDCl3), temperature (25°C), and concentration (10–20 mg/mL).

- 2D NMR Validation : Perform HSQC and HMBC to resolve overlapping signals (e.g., methyl groups at δ 2.2–2.4 ppm) .

- Collaborative Studies : Cross-validate spectra with multiple labs using identical instrumentation (e.g., 500 MHz Bruker Avance III) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.